6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

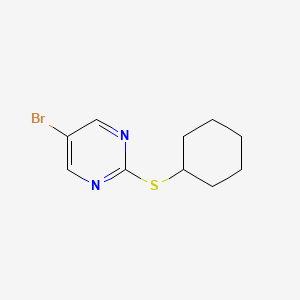

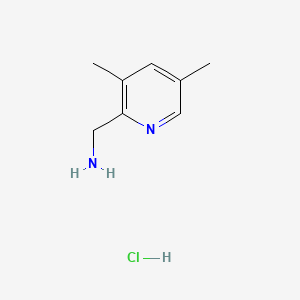

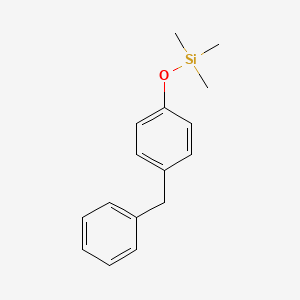

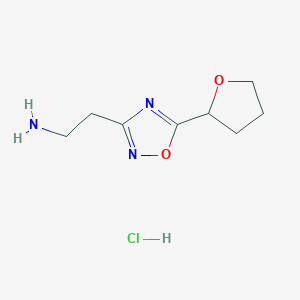

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1260641-86-8 . It has a molecular weight of 195.19 and its linear formula is C10H10FNO2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

THIQs, including those modified with fluorine atoms such as 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, are considered "privileged scaffolds" due to their frequent occurrence in nature and their broad spectrum of biological activity. Initially recognized for their neurotoxic properties, certain THIQ derivatives later gained attention for their protective effects against Parkinsonism in mammals. This class of compounds has been extensively explored for anticancer applications, marking a significant milestone with the FDA approval of trabectedin for soft tissue sarcomas. The diverse therapeutic potential of THIQ derivatives extends to treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. Their novel mechanisms of action offer a promising avenue for developing new drugs across various therapeutic areas (Singh & Shah, 2017).

Fluorinated Alternatives and Environmental Considerations

In addition to their therapeutic applications, the modification of chemical structures with fluorine atoms, as seen in this compound, has been part of a broader initiative to develop safer and more environmentally friendly chemical alternatives. The transition away from long-chain perfluoroalkyl substances, due to their persistent and bioaccumulative nature, underscores the importance of designing new compounds that balance efficacy with environmental safety. This approach highlights the ongoing efforts to identify and evaluate fluorinated alternatives for their potential risks and benefits, ensuring their safe use in both industrial applications and therapeutic contexts (Wang et al., 2013).

Safety and Hazards

Orientations Futures

THIQ based compounds, including 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of these compounds lies in further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action .

Propriétés

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOUVNLVPPEGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696274 |

Source

|

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260641-86-8 |

Source

|

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)